1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
Overview
Description
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane is a macrocyclic compound that belongs to the family of paracyclophanes, which are characterized by their unique structural features. These compounds have attracted significant interest due to their potential applications in various fields, including materials science, supramolecular chemistry, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of paracyclophane derivatives often involves multistep organic reactions. For instance, paracyclophane was synthesized through oxidative decarboxylation of [6.2.2]propellenecarboxylic acid using lead tetraacetate . This method provides a route to create the paracyclophane skeleton, which can be further functionalized to introduce nitrogen atoms, leading to tetraaza derivatives.
Molecular Structure Analysis
The molecular structure of paracyclophane derivatives is characterized by a noncoplanar conformation, as demonstrated by the N-phenyl-substituted hexaaza[1(6)]paracyclophane, which was calculated using the Gaussian program . This noncoplanarity is a common feature among paracyclophanes and is crucial for their electronic and steric properties.
Chemical Reactions Analysis
Paracyclophanes can undergo various chemical reactions, including rearrangements. For example, vapor phase thermolysis of paracyclophane leads to the formation of 3-methylene-spiro[5.5]undeca-1,4-diene, while acid-catalyzed rearrangement produces meta and ortho isomers . These reactions highlight the dynamic nature of paracyclophane derivatives under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of paracyclophanes are influenced by their macrocyclic structure. The electrochemical properties of N-phenyl-substituted hexaaza[1(6)]paracyclophane showed interesting results with overlapping oxidative waves indicating two-electron transfers . Additionally, the acid-base behavior and metal and anion coordination capabilities of 2,6,9,13-tetraaza14paracyclophane were studied, revealing that the aromatic ring in the structure affects the protonation patterns and prevents simultaneous coordination of all nitrogens to metal ions .
Scientific Research Applications
Synthesis and Chemical Properties
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane has been synthesized and characterized in various studies. For instance, Yang et al. (2008) synthesized and characterized Tetraazaparacyclophane Disulfone, confirming its structure through IR, 1H NMR, and elemental analysis (Yang et al., 2008). Similarly, KikuchiJun-ichi et al. (1992) developed a water-soluble cyclophane host bearing pH-sensitive tentacles from 1,6,20,25-tetraaza[6.1.6.1]paracyclophane and L-aspartic acid, demonstrating pH-responsive molecular recognition (KikuchiJun-ichi et al., 1992).
Molecular Recognition and Host-Guest Chemistry
This compound has been explored extensively in molecular recognition studies. Zhao Xiao-xia (2006) investigated molecular recognitions between Tetraazaparacyclophanes and various nitrogen heterocyclic compounds (Zhao Xiao-xia, 2006). Moreover, the synthesis of cyclophane carrying poly(acrylic acid) chains and its complexation behavior was studied by Kubo et al. (1997), indicating its potential in forming inclusion complexes with certain guests (Kubo et al., 1997).
Application in Supramolecular Chemistry
Significant research has been conducted on the use of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane in supramolecular chemistry. For example, Burguete et al. (1998) developed an efficient method for the preparation of ditopic receptors based on polyaza[n]paracyclophanes, showcasing its versatility in coordination chemistry (Burguete et al., 1998). Additionally, Murakami et al. (1991) examined the guest-binding behavior of a novel cage-type azaparacyclophane in aqueous media, supported by computer-aided molecular modelling studies (Murakami et al., 1991).
Other Applications
Research on 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane has also delved into various other applications. Neugebauer and Fischer (1986) investigated its transannular effect on the n → π transition, contributing to understanding its electronic properties (Neugebauer & Fischer, 1986). Furthermore, Ariga et al. (2001) developed steroid cyclophanes with a cyclic core of this compound, demonstrating the dynamic control of cavity interior polarity and its implications in photo-signal modulation (Ariga et al., 2001).
Safety And Hazards
properties
IUPAC Name |
7,12,22,27-tetrazapentacyclo[26.2.2.23,6.213,16.218,21]octatriaconta-1(30),3(38),4,6(37),13(36),14,16(35),18,20,28,31,33-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4/c1-2-22-36-32-15-7-28(8-16-32)26-30-11-19-34(20-12-30)38-24-4-3-23-37-33-17-9-29(10-18-33)25-27-5-13-31(14-6-27)35-21-1/h5-20,35-38H,1-4,21-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPWJYMWDZWVPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=CC=C(CC3=CC=C(C=C3)NCCCCNC4=CC=C(CC5=CC=C(C=C5)NC1)C=C4)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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